molecular formula C17H17N7O B2579796 (2-phenyl-2H-tetrazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone CAS No. 1396798-97-2

(2-phenyl-2H-tetrazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

Cat. No. B2579796
CAS RN: 1396798-97-2
M. Wt: 335.371
InChI Key: UMUAHFNFZZJZSD-UHFFFAOYSA-N
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Description

(2-phenyl-2H-tetrazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential use in scientific research, particularly in the field of neuroscience.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives, including compounds structurally related to "(2-phenyl-2H-tetrazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone." These compounds showed variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Molecular Interaction Studies

  • Shim et al. (2002) investigated the molecular interactions of a structurally similar antagonist with the CB1 cannabinoid receptor. This study provides insights into the conformational analysis and binding interactions of such compounds (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Synthesis and Characterization for Antimicrobial and Antifungal Applications

  • Kumar, Meenakshi, Kumar, and Kumar (2012) synthesized and characterized pyrazoline derivatives similar to the chemical compound . These compounds displayed good antimicrobial activity, with some showing high effectiveness (Kumar, Meenakshi, Kumar, & Kumar, 2012).

Antagonist Activity Research

Optical Properties and Low-Cost Material Synthesis

Anticonvulsant Activity Exploration

  • Malik and Khan (2014) synthesized novel compounds related to your chemical of interest and evaluated their anticonvulsant activities, demonstrating significant potential in this area (Malik & Khan, 2014).

Structural and Thermal Studies

properties

IUPAC Name

(2-phenyltetrazol-5-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O/c25-17(16-19-21-24(20-16)14-6-2-1-3-7-14)23-12-10-22(11-13-23)15-8-4-5-9-18-15/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUAHFNFZZJZSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=NN(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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